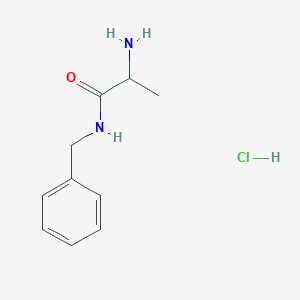

2-amino-N-benzylpropanamide hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-amino-N-benzylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-8(11)10(13)12-7-9-5-3-2-4-6-9;/h2-6,8H,7,11H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUOUGQOZUEYFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Stereochemical Elucidation

Spectroscopic Methods for Comprehensive Structural Assignment

Spectroscopic techniques are pivotal in mapping the molecular framework of 2-amino-N-benzylpropanamide hydrochloride, providing detailed information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of hydrogen and carbon atoms within this compound can be determined.

In a typical ¹H NMR spectrum of this compound, distinct signals would correspond to the protons of the benzyl (B1604629) group, the propanamide backbone, and the amino group. The chemical shifts (δ) of these protons are influenced by their local electronic environments. For instance, the aromatic protons of the benzyl group would appear in the downfield region, while the aliphatic protons of the propanamide moiety would be observed more upfield. Spin-spin coupling patterns would further reveal the connectivity between adjacent protons.

The ¹³C NMR spectrum provides complementary information by identifying all non-equivalent carbon atoms in the molecule. Each unique carbon atom in this compound would produce a distinct signal, with its chemical shift being indicative of its hybridization state and the electronegativity of attached atoms. The carbonyl carbon of the amide, for example, would resonate at a significantly downfield chemical shift.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet |

| Benzyl CH₂ | ~4.4 | Doublet |

| Amide NH | ~8.5 | Broad Singlet |

| α-CH | ~3.8 | Quartet |

| β-CH₃ | ~1.5 | Doublet |

| Amino NH₂ | ~8.2 | Broad Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~175 |

| Aromatic C (quaternary) | ~138 |

| Aromatic CH | ~127-129 |

| Benzyl CH₂ | ~44 |

| α-CH | ~52 |

| β-CH₃ | ~17 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to several decimal places, the exact molecular formula of this compound can be unequivocally confirmed. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The high-resolution capability also allows for the detailed analysis of isotopic patterns, further validating the proposed structure.

Chromatographic Techniques for Enantiomeric Purity and Isomer Resolution

For a chiral compound, it is essential to determine its enantiomeric purity, which is the relative amount of each enantiomer in a sample.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating and quantifying the enantiomers of a chiral compound. sigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to their separation. chromatographytoday.com The choice of the CSP and the mobile phase is critical for achieving optimal resolution. By comparing the retention times of the sample with those of known enantiomeric standards, the identity of each enantiomer can be confirmed, and their relative peak areas can be used to calculate the enantiomeric excess (ee) of the sample. This is a crucial quality control parameter in the synthesis of enantiomerically pure compounds. sigmaaldrich.comyakhak.org

Ultra-Performance Liquid Chromatography (UPLC) for Compound Purity Assessment

Ultra-Performance Liquid Chromatography (UPLC) is a crucial analytical technique for the assessment of purity for pharmaceutical intermediates and final compounds. This high-resolution separation technique provides significant advantages over traditional high-performance liquid chromatography (HPLC), including improved resolution, shorter run times, and enhanced sensitivity. In the context of 2-amino-N-benzylpropanamide and its derivatives, UPLC has been employed to ascertain the chemical purity of synthesized batches, ensuring the quality and consistency of the compound for further use.

Detailed research findings from studies involving the synthesis of related compounds, such as (R)-2-amino-N-benzylpropanamide, demonstrate the utility of UPLC in monitoring reaction progress and characterizing intermediates. For instance, in the synthesis of novel EAAT2 modulators, UPLC was utilized to confirm the purity of the (R)-2-amino-N-benzylpropanamide intermediate. The analysis indicated a purity of 99% with a retention time (tR) of 2.07 minutes. acs.orguj.edu.pl Similarly, a patent application detailing modified amino acid derivatives reported the UPLC purity of (R)-2-amino-N-benzylpropanamide as 96.8%, with a retention time of 2.11 minutes. google.com

These findings highlight the role of UPLC in providing quantitative data on the purity of the target compound, as well as detecting the presence of any impurities, starting materials, or by-products from the synthesis. The retention time serves as a key identifier for the compound under a specific set of chromatographic conditions.

The following interactive data table summarizes the reported UPLC purity assessment data for the closely related compound, (R)-2-amino-N-benzylpropanamide.

| Compound | Reported Purity (%) | Retention Time (tR) (min) | Source |

| (R)-2-amino-N-benzylpropanamide | 99 | 2.07 | acs.orguj.edu.pl |

| (R)-2-amino-N-benzylpropanamide | 96.8 | 2.11 | google.com |

It is important to note that while these results are for the free base form of the compound, they provide a strong indication of the applicability and effectiveness of UPLC for the purity assessment of this compound. The specific chromatographic conditions, such as the column, mobile phase composition, and flow rate, would be optimized for the analysis of the hydrochloride salt to ensure accurate and reliable purity determination.

Mechanistic Studies of Biological Interactions in Preclinical Models

Elucidation of Molecular Mechanisms of Action for 2-Amino-N-benzylpropanamide Hydrochloride and its Derivatives

The therapeutic potential of chemical compounds is fundamentally linked to their interactions with biological macromolecules. For this compound and its structurally related derivatives, preclinical research has focused on elucidating the precise molecular mechanisms that underpin their biological effects. These investigations have explored a range of interactions, from the modulation of neurotransmitter transporters to the inhibition of critical enzymes, providing a detailed picture of their pharmacological profile at the molecular level.

A primary area of investigation for derivatives of 2-amino-N-benzylpropanamide has been their ability to modulate the function of excitatory amino acid transporters (EAATs). These transporters are crucial for maintaining healthy neurological function by clearing glutamate (B1630785), the main excitatory neurotransmitter, from the synaptic cleft. nih.govnih.gov Dysregulation of glutamate uptake is implicated in excitotoxicity, a process linked to various central nervous system (CNS) disorders. nih.gov

The excitatory amino acid transporter-2 (EAAT2) is the most prevalent glutamate transporter in the brain, accounting for approximately 90% of glutamate uptake. nih.gov Research has identified specific derivatives of 2-amino-N-benzylpropanamide as potent and selective positive allosteric modulators (PAMs) of EAAT2. drexel.eduresearchgate.net Unlike orthosteric agonists that directly activate the transporter, PAMs bind to a different site (an allosteric site) to enhance the transporter's response to its natural ligand, glutamate. This modulation leads to an increased rate of glutamate clearance from the synapse. nih.gov

One extensively studied derivative, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, known as (R)-AS-1, has been shown to enhance glutamate uptake in both primary glial cultures and cell lines engineered to express EAAT2. drexel.edunih.gov This activity was found to be highly specific, as the compound did not exhibit significant effects on other glutamate transporter subtypes, EAAT1 and EAAT3. drexel.edunih.gov This specificity is a key attribute, as it reduces the potential for off-target effects. Molecular docking simulations have further supported the positive allosteric modulator effect, providing a computational model for how these ligands interact with the EAAT2 protein. drexel.edu

| Compound | Target | Mechanism of Action | Effect | Selectivity |

|---|---|---|---|---|

| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1] | EAAT2 | Positive Allosteric Modulator (PAM) | Enhancement of glutamate uptake | Selective for EAAT2 over EAAT1 and EAAT3 drexel.edunih.gov |

Falcipain-2 Inhibition: Falcipain-2 is a critical cysteine protease found in Plasmodium falciparum, the parasite responsible for malaria. researchgate.netnih.gov This enzyme plays a central role in the parasite's life cycle by degrading hemoglobin within the host's red blood cells to provide essential amino acids for parasite growth and development. nih.govfrontiersin.org Consequently, the inhibition of falcipain-2 is considered a promising strategy for the development of novel antimalarial drugs. nih.govnih.gov While numerous compounds, such as thiosemicarbazones and peptide-based structures, have been investigated as falcipain-2 inhibitors, literature from the conducted search does not establish a direct inhibitory link between this compound itself and falcipain-2 activity.

Fatty Acid Amide Hydrolase (FAAH) Inhibition: Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that terminates the signaling of endocannabinoids, such as anandamide, by hydrolyzing them into inactive components. nih.govmdpi.com Pharmacological inhibition of FAAH elevates the endogenous levels of these signaling lipids, producing analgesic, anti-inflammatory, and anxiolytic effects without the side effects associated with direct cannabinoid receptor agonists. nih.gov This makes FAAH a significant therapeutic target for pain and other CNS disorders. nih.govmdpi.com

Studies on compounds structurally related to the N-benzyl amide portion of 2-amino-N-benzylpropanamide have demonstrated notable FAAH inhibitory activity. A series of N-benzyl fatty acid amides (macamides) were tested for their ability to inhibit FAAH. The results showed a concentration-dependent inhibition of the enzyme. nih.gov This suggests that the N-benzylpropanamide scaffold could potentially be incorporated into designs for FAAH inhibitors. The degree of unsaturation in the fatty acid portion of these molecules was found to significantly influence their inhibitory potency, indicating a clear structure-activity relationship. nih.gov

| Compound | Inhibitory Activity | Mechanism Insight |

|---|---|---|

| N-Benzyloctadeca-9Z,12Z-dienamide | Highest inhibitory activity among tested macamides nih.gov | Time-dependent inhibition, suggesting an irreversible mechanism nih.gov |

| N-Benzyloleamide | Moderate inhibitory activity nih.gov | Time-dependent inhibition, suggesting an irreversible mechanism nih.gov |

| N-Benzylstearamide | Lowest inhibitory activity among tested macamides nih.gov | Time-dependent inhibition, suggesting an irreversible mechanism nih.gov |

For the highly active EAAT2 modulator, (R)-AS-1, binding and activity assays have demonstrated a clean off-target profile. drexel.edu Studies indicated no significant interactions with targets commonly associated with marketed antiseizure drugs, suggesting a novel and specific mechanism of action. drexel.edunih.gov This high degree of selectivity is crucial, as it minimizes the risk of unintended biological effects. The interaction with EAAT2 is not a simple binding event but a complex allosteric modulation, confirmed by molecular docking studies that have helped visualize the ligand-target interactions at the molecular level, providing a structural basis for its modulatory effect. drexel.edu

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Investigations

Understanding how a molecule's chemical structure relates to its biological activity (SAR) and its mechanism of action (SMR) is a cornerstone of medicinal chemistry. These investigations guide the optimization of lead compounds to enhance potency, selectivity, and other pharmacologically relevant properties.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, often plays a pivotal role in determining biological activity. nih.govnih.gov Chiral compounds can exist as enantiomers (non-superimposable mirror images), which may exhibit vastly different interactions with chiral biological targets like enzymes and receptors.

The modulatory effect of 2-amino-N-benzylpropanamide derivatives on the EAAT2 transporter is a clear example of this stereoselectivity. Preclinical studies have unequivocally demonstrated that the biological activity resides in the (R)-enantiomer. drexel.edunih.gov The derivative (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, (R)-AS-1, was identified as the potent EAAT2 PAM, while its corresponding (S)-enantiomer was significantly less active or inactive. This stereoselective effect highlights the specific and highly ordered nature of the binding interaction between the molecule and the allosteric site on the EAAT2 transporter. drexel.edu Such findings are critical, as they confirm that the observed biological effect is due to a specific molecular interaction rather than a non-specific chemical property.

| Stereoisomer | Biological Activity | Conclusion |

|---|---|---|

| (R)-Isomer of AS-1 | Potent positive allosteric modulator of EAAT2 drexel.edu | Activity is stereoselective |

| (S)-Isomer of AS-1 | Significantly less active or inactive | The (R)-configuration is required for potent activity |

Systematic chemical modifications of a parent structure are used to probe the SAR and optimize a compound's properties. For 2-amino-N-benzylpropanamide and its derivatives, modifications have been shown to profoundly impact target engagement.

The development of the potent EAAT2 modulator (R)-AS-1 from the simpler precursor, (R)-2-Amino-N-benzylpropanamide, illustrates this principle. nih.gov The key modification was the introduction of a succinimide (B58015) (2,5-dioxopyrrolidin-1-yl) moiety to the amino group. This specific chemical addition was responsible for conferring the potent positive allosteric modulatory activity on the EAAT2 transporter. nih.govdrexel.edu This demonstrates that while the core N-benzylpropanamide structure serves as a foundational scaffold, specific functional groups are required to achieve high-affinity and functionally effective engagement with the allosteric binding site of the transporter.

Similarly, in the context of FAAH inhibition by related N-benzyl amides, modifications to the fatty acid chain dramatically altered target engagement. The introduction of double bonds (unsaturation) into the acyl chain enhanced inhibitory potency. nih.gov Specifically, N-benzyloctadeca-9Z,12Z-dienamide, with two double bonds, was a more potent FAAH inhibitor than the monounsaturated N-benzyloleamide, which in turn was more potent than the fully saturated N-benzylstearamide. nih.gov This suggests that the conformation of the acyl chain, influenced by the presence of double bonds, is a critical determinant for effective binding and inhibition of the FAAH enzyme.

Computational Chemistry and Molecular Modeling in Research

Molecular Docking Simulations for Ligand-Protein Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.com This method is crucial in structure-based drug design for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of a biological target.

In the context of 2-amino-N-benzylpropanamide hydrochloride, molecular docking simulations would involve preparing the 3D structure of the molecule and docking it into the binding site of a selected protein target. The process involves exploring a vast number of possible conformations of the ligand within the protein's active site and scoring them based on their energetic favorability. The results can reveal the binding energy, typically expressed in kcal/mol, which indicates the strength of the interaction, and the specific amino acid residues involved in forming key interactions like hydrogen bonds and hydrophobic contacts. nih.gov For instance, studies on similar scaffolds have used targets like dihydrofolate reductase (DHFR) to predict potential inhibitory activity. mdpi.com The analysis of these interactions is vital for understanding the molecule's mechanism of action and for guiding further structural modifications to enhance potency and selectivity.

| Parameter | Illustrative Value / Description |

| Protein Target | Dihydrofolate Reductase (DHFR) |

| Docking Score (Binding Affinity) | -8.5 kcal/mol |

| Key Hydrogen Bond Interactions | Asp 21, Ser 59 |

| Hydrophobic Interactions | Leu 20, Phe 31 |

| Predicted Binding Pose | The benzyl (B1604629) group occupies a hydrophobic pocket, while the amino and amide groups form hydrogen bonds with polar residues in the active site. |

Table 1: Illustrative Molecular Docking Results for this compound. This data is representative of typical outputs from docking simulations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. researchgate.netsemanticscholar.org These calculations provide fundamental insights into a molecule's stability, reactivity, and spectroscopic properties based on the principles of quantum mechanics.

For this compound, these calculations can determine several key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map can visualize the electron density distribution, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are potential sites for intermolecular interactions. semanticscholar.org

| Quantum Chemical Descriptor | Illustrative Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Table 2: Representative Quantum Chemical Properties for this compound. This data is hypothetical and illustrates the type of information gained from quantum chemical calculations.

Conformational Analysis and Molecular Dynamics Simulations for Dynamic Behavior

While docking provides a static picture of the ligand-protein interaction, the biological environment is inherently dynamic. Conformational analysis and molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules and their complexes.

Conformational analysis is the initial step, aimed at identifying the most stable, low-energy three-dimensional arrangement of the this compound molecule. This is crucial as the ligand's conformation can significantly impact its binding to a receptor.

Following this, Molecular Dynamics (MD) simulations can be performed to model the dynamic behavior of the ligand-protein complex over time, typically in a simulated aqueous environment. nih.govmdpi.com MD simulations provide detailed information on the stability of the complex and the flexibility of its components. Key metrics derived from MD trajectories include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex over the simulation period. mdpi.com

Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. mdpi.com

Radius of Gyration (Rg): Indicates the compactness of the protein structure during the simulation. mdpi.com

These analyses help to validate the docking poses and provide a more realistic understanding of the binding event. mdpi.com

| MD Simulation Parameter | Illustrative Finding | Implication |

| Simulation Time | 100 ns | Assesses the long-term stability of the complex. |

| Average RMSD of Protein | 0.25 nm | Low value suggests the protein maintains a stable conformation with the ligand bound. |

| Average RMSD of Ligand | 0.15 nm | Low value indicates the ligand remains stably bound in the active site. |

| Key Fluctuating Residues (RMSF) | Loop regions (e.g., residues 45-52) | Shows flexibility in regions distant from the binding site, which may have allosteric significance. |

Table 3: Example Insights from a Molecular Dynamics Simulation of a this compound-protein complex. The data is for illustrative purposes.

In Silico Screening and Virtual Ligand Design Based on Propanamide Scaffolds

The propanamide core of this compound serves as a valuable scaffold for the design of new molecules with potentially improved properties. In silico screening and virtual ligand design are powerful strategies for exploring chemical space and identifying novel compounds. nih.gov

Virtual screening can be performed using two primary approaches:

Structure-Based Virtual Screening (SBVS): This method involves docking a large library of compounds against a specific protein target. The compounds are ranked based on their predicted binding affinities, and the top-scoring "hits" are selected for further investigation. nih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods are used. cam.ac.uk These approaches rely on the knowledge of other molecules known to be active. A pharmacophore model, which defines the essential steric and electronic features required for binding, can be generated from the propanamide scaffold of this compound. This model is then used as a 3D query to search compound databases for molecules that match these features. cam.ac.uk

Based on the insights from these screening methods and docking studies, new ligands can be designed. For example, the benzyl group could be substituted with other aromatic or aliphatic groups to explore different hydrophobic interactions, or the amino group could be modified to optimize hydrogen bonding networks within the target's active site. This iterative cycle of design, computational evaluation, and synthesis allows for the rational optimization of lead compounds.

| Step | Description | Example Outcome |

| 1. Scaffold Selection | The 2-amino-N-benzylpropanamide scaffold is chosen as the starting point. | Core structure for modification is defined. |

| 2. Pharmacophore Modeling | Key features (H-bond donors/acceptors, hydrophobic center) are identified. | A 3D model is generated for screening. |

| 3. Virtual Screening | A database (e.g., ZINC15) is screened against the pharmacophore model. | A list of 1,000 initial hits is generated. |

| 4. Docking & Scoring | Hits are docked into the target protein and ranked by binding affinity. | Top 50 compounds with the best docking scores are selected. |

| 5. Lead Optimization | Modifications are made to the top hits to design new, more potent analogues. | A novel compound with a predicted 1.5 kcal/mol improvement in binding affinity is designed. |

Table 4: Illustrative Workflow for Virtual Ligand Design based on a Propanamide Scaffold. This table represents a typical process in computational drug design.

Non Clinical Biological Applications and Pharmacological Research Models

Evaluation in Preclinical In Vivo Models for Efficacy

The anticonvulsant properties of (R)-AS-1 and its related stereoisomers have been extensively evaluated in a battery of well-established rodent seizure models. These tests are designed to predict efficacy against various seizure types. The primary models used include the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures; the subcutaneous pentylenetetrazol (scPTZ) test, which models generalized absence and myoclonic seizures; and the 6 Hz seizure model, which is considered a model for focal and pharmacoresistant seizures. acs.orgnih.gov

Research has shown that these N-benzylpropanamide derivatives exhibit a wide spectrum of anticonvulsant activity. acs.org In studies, the R-enantiomers, particularly (R)-AS-1, demonstrated more beneficial antiseizure protection compared to the S-enantiomers and the racemic mixture. acs.org

In the MES model, (R)-AS-1 provided robust protection against seizures. Its efficacy was also prominent in the scPTZ model, where it significantly prolonged the latency to the first seizure episode in a dose-dependent manner. acs.org Notably, the compound was also assessed in the 6 Hz seizure model at two different stimulus intensities: 32 mA (for focal seizures) and 44 mA (a model for therapy-resistant seizures). acs.org The potent activity in the 6 Hz (44 mA) model suggests that this class of compounds may have potential efficacy against pharmacoresistant epilepsy. acs.org

Detailed efficacy data from these preclinical models are summarized below.

| Compound | MES | scPTZ | 6 Hz (32 mA) | 6 Hz (44 mA) |

| (R)-AS-1 | ED₅₀ = 39.1 mg/kg | ED₅₀ = 62.0 mg/kg | ED₅₀ = 17.0 mg/kg | ED₅₀ = 47.9 mg/kg |

| Racemate I | ED₅₀ = 65.5 mg/kg | ED₅₀ = 80.5 mg/kg | ED₅₀ = 25.1 mg/kg | ED₅₀ = 93.3 mg/kg |

| ED₅₀ (Median Effective Dose) values represent the dose required to produce a therapeutic effect in 50% of the population. Data reflects efficacy in mouse models following intraperitoneal administration. |

Research into pyrrolidine-2,5-dione derivatives, the class to which the closely studied analog AS-1 belongs, has identified potent antinociceptive (pain-relieving) efficacy in preclinical studies. acs.org Hybrid molecules derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide have been assessed for analgesic and antiallodynic activity in various animal models of pain. acs.org

Furthermore, the potential anxiolytic (anti-anxiety) effects of AS-1 have been explored in the context of epilepsy. In a pentylenetetrazole (PTZ)-induced kindling model, which involves repeated administration of a seizure-inducing agent, researchers also evaluated the effects of repeated AS-1 treatment on kindling-associated behavioral despair and anxiety. nih.gov This indicates an investigational interest in the compound's ability to modulate mood and behavioral comorbidities often associated with chronic seizure disorders.

In Vitro Cellular and Biochemical Assays for Functional Characterization

A primary mechanism of action identified for (R)-AS-1 is the modulation of glutamate (B1630785) transport. acs.org Glutamate is the principal excitatory neurotransmitter in the brain, and its excess in the synaptic cleft can lead to excitotoxicity and neuronal damage. Excitatory amino acid transporters (EAATs) are responsible for removing glutamate from the synapse.

In vitro studies using primary glia cultures and COS-7 cells engineered to express specific glutamate transporters have shown that (R)-AS-1 enhances glutamate uptake. acs.org The compound acts as a stereoselective positive allosteric modulator (PAM) of the glutamate transporter EAAT2 (also known as GLT-1). acs.org As a PAM, it doesn't activate the transporter directly but enhances its response to the natural ligand, glutamate. This targeted enhancement of glutamate clearance from the synapse is a key aspect of its anticonvulsant and potential neuroprotective activity. acs.org

To determine the specificity of its action, (R)-AS-1 was tested for activity at other related glutamate transporters and common targets of other antiseizure drugs. These in vitro assays revealed that (R)-AS-1 was not active on EAAT1 and EAAT3, indicating its selectivity for the EAAT2 transporter subtype. acs.orgnih.gov

Furthermore, broader screening demonstrated that the compound did not have significant off-target activity, including interactions with protein targets associated with currently marketed antiseizure medications. acs.orgnih.gov This high degree of selectivity suggests a novel mechanism of action and potentially a more favorable side-effect profile by avoiding unintended interactions with other biological pathways. acs.org

The enhancement of EAAT2-mediated glutamate uptake by (R)-AS-1 is intrinsically linked to neuroprotection. By efficiently clearing excess glutamate, the compound can mitigate the excitotoxic cascade that leads to neuronal cell death. This process is implicated in not only epilepsy but also other neurological conditions like ischemic brain injury.

Recent reports have noted the in vitro and in vivo stimulation of neuronal cell viability by (R)-AS-1. acs.orgnih.gov This suggests that beyond simply controlling seizure activity, the compound may also help protect neurons from damage and promote their survival, offering a potential disease-modifying effect. This neuroprotective capacity is a critical area of ongoing investigation for this class of compounds.

Investigational Use as Chemical Probes and Research Tools

As of the current body of scientific literature, there is no available research detailing the specific use of 2-amino-N-benzylpropanamide hydrochloride as a chemical probe or research tool in the contexts of modulating protein synthesis pathways or investigating neurodegenerative processes. Extensive searches of scientific databases and research publications did not yield any studies pertaining to the application of this specific compound in these areas.

Application in Modulating Protein Synthesis Pathways

There is currently no published research to indicate that this compound has been investigated for its effects on protein synthesis. Therefore, no data on its mechanism of action or its utility as a tool to study the modulation of protein synthesis pathways is available.

Advanced Chemical Derivatization for Material Science and Catalysis

Functionalization of Carbon Nanotubes with 2-Amino-N-benzylpropanamide Moieties

The unique mechanical, electrical, and thermal properties of carbon nanotubes (CNTs) make them highly desirable for a wide range of applications in material science. However, their inherent insolubility and tendency to agglomerate in bundles hinder their processability and integration into various matrices. Surface functionalization of CNTs is a key strategy to overcome these limitations and tailor their properties for specific applications. The chemical structure of 2-amino-N-benzylpropanamide offers several possibilities for the functionalization of CNTs, both through non-covalent and covalent interactions.

Non-covalent functionalization preserves the intrinsic electronic structure of CNTs, which is crucial for applications in nanoelectronics. This approach typically involves π-π stacking interactions between the aromatic rings of the functionalizing molecule and the graphitic surface of the CNTs. The benzyl (B1604629) group of 2-amino-N-benzylpropanamide can facilitate this type of interaction, leading to the adsorption of the molecule onto the CNT surface. This can improve the dispersion of CNTs in various solvents and polymer matrices.

Covalent functionalization, on the other hand, involves the formation of a chemical bond between the functionalizing molecule and the CNT. This can be achieved by first introducing carboxylic acid groups onto the CNT surface through oxidation, followed by amidation with the primary amino group of 2-amino-N-benzylpropanamide. This method allows for a more robust attachment of the functional moieties to the CNTs. The presence of the chiral propanamide group on the CNT surface could be leveraged for applications in chiral separations or as a support for asymmetric catalysts.

Table 1: Potential Methods for Functionalization of Carbon Nanotubes with 2-amino-N-benzylpropanamide Moieties

| Functionalization Method | Interacting Moiety on 2-amino-N-benzylpropanamide | Type of Interaction | Potential Application |

| Non-covalent | Benzyl group | π-π stacking | Improved dispersion of CNTs in solvents and polymers. |

| Covalent (Amidation) | Primary amino group | Covalent amide bond | Chiral stationary phases for chromatography, catalyst supports. |

Detailed research into the functionalization of CNTs with chiral amino acid derivatives has shown that such modifications can induce chirality in the resulting nanocomposites, opening up possibilities for their use in chiroptical devices and as enantioselective sensors. While specific studies on 2-amino-N-benzylpropanamide hydrochloride are not prevalent, the principles established with similar molecules strongly suggest its potential in this area.

Applications in Organic Synthesis as Chiral Building Blocks and Intermediates

Chiral molecules are of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of a compound is often dependent on its stereochemistry. This compound, being a derivative of the chiral amino acid alanine, is a valuable chiral building block for the asymmetric synthesis of more complex molecules. Its primary amino group and amide functionality provide reactive handles for a variety of chemical transformations.

The amino group can be acylated, alkylated, or used in the formation of Schiff bases, allowing for the introduction of diverse substituents. The amide bond can be hydrolyzed to reveal the carboxylic acid, providing another point for modification. The chirality of the α-carbon is retained throughout these transformations, enabling the synthesis of enantiomerically pure products.

One of the key applications of chiral amino acid derivatives is in the synthesis of peptide-based drugs and peptidomimetics. 2-Amino-N-benzylpropanamide can serve as a non-natural amino acid residue in peptide synthesis, potentially imparting improved stability or altered biological activity to the resulting peptide. Furthermore, it can be used as a precursor for the synthesis of chiral ligands for asymmetric catalysis, as will be discussed in the following section.

The synthesis of chiral 1,2-amino alcohols, which are important scaffolds in many biologically active compounds, can be envisioned starting from this compound. nih.gov Reduction of the amide carbonyl group would yield the corresponding chiral diamine, which could then be further elaborated.

Table 2: Potential Synthetic Transformations of 2-amino-N-benzylpropanamide as a Chiral Building Block

| Functional Group | Transformation | Product Class |

| Amino group | Acylation | Chiral amides, peptides |

| Amino group | Reductive amination | Chiral secondary amines |

| Amide group | Reduction | Chiral diamines |

| Amide group | Hydrolysis | Chiral carboxylic acids |

The modular nature of this compound allows for the systematic variation of substituents at both the N-terminus and the C-terminus, making it a versatile tool for the construction of libraries of chiral compounds for drug discovery and development. rsc.org

Development of Catalytic Systems Incorporating Propanamide Scaffolds

The development of efficient and selective catalysts is a cornerstone of modern organic synthesis. Chiral ligands play a crucial role in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products from prochiral substrates. The propanamide scaffold of this compound, with its stereogenic center and coordinating amino and amide groups, provides a promising framework for the design of novel chiral ligands.

Upon deprotonation, the amino group and the amide oxygen can act as a bidentate ligand, coordinating to a metal center to form a chiral metal complex. The steric and electronic properties of the ligand can be fine-tuned by modifying the benzyl group or by introducing substituents on the propanamide backbone. These modifications can influence the catalytic activity and enantioselectivity of the resulting metal complex.

For instance, the synthesis of chiral N,N'-dioxide ligands from amino acids has been shown to be effective in a variety of asymmetric reactions. nih.gov A similar approach could be employed with 2-amino-N-benzylpropanamide to generate novel ligand architectures. Furthermore, the incorporation of the propanamide moiety into larger, more complex ligand systems, such as P,N-ligands or bis(oxazoline) ligands, could lead to the development of highly effective catalysts for a range of transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. nih.govresearchgate.net

The design of such catalytic systems often involves a modular approach, where different chiral backbones, coordinating groups, and steric-directing groups are combined to achieve the desired catalytic performance. The ready availability of this compound as a chiral starting material makes it an attractive candidate for this type of catalyst development.

Table 3: Potential Catalytic Applications of Propanamide-Based Ligands

| Metal | Reaction Type | Potential for Enantioselectivity |

| Rhodium | Asymmetric hydrogenation, hydrosilylation | High |

| Palladium | Asymmetric allylic alkylation | High |

| Copper | Asymmetric conjugate addition | High |

| Iridium | Asymmetric hydrogenation | High |

While specific examples of catalytic systems derived directly from this compound are not extensively reported, the general principles of chiral ligand design and the successful application of other amino acid-derived ligands provide a strong rationale for its potential in this field. biointerfaceresearch.com

Synthesis of Heterocyclic Compounds Derived from N-Benzyl Cyanamides and Related Amino-Aryl Ketones

Nitrogen-containing heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. The development of efficient methods for their synthesis is a major focus of organic chemistry research. Recent studies have demonstrated that N-benzyl cyanamides are valuable precursors for the synthesis of various heterocyclic systems, including quinazolines, pyrimidines, and isoquinolines.

A particularly relevant example is the acid-mediated [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones, which provides a direct route to 2-aminoquinazoline (B112073) derivatives. mdpi.com This reaction proceeds with high yields and tolerates a wide range of functional groups on both reaction partners. The N-benzyl group of the cyanamide (B42294) is incorporated into the final quinazoline (B50416) structure. Given that this compound contains a benzylamine (B48309) moiety, its conversion to the corresponding N-benzyl cyanamide would provide a direct entry into this synthetic methodology.

The general reaction scheme for the synthesis of 2-aminoquinazolines is as follows:

Step 1: Reaction of a 2-amino aryl ketone with an N-benzyl cyanamide in the presence of an acid catalyst.

Step 2: Intramolecular cyclization to form the quinazoline ring system.

Furthermore, the reaction of benzyl ketones with cyanamide or its derivatives in the presence of a dehydrating agent like phosphoryl chloride can lead to the formation of pyrimidine (B1678525) and isoquinoline (B145761) derivatives. The reaction proceeds through the formation of an N-vinylchloroformamidine intermediate, which can then undergo cyclization. The specific outcome of the reaction (pyrimidine vs. isoquinoline) is dependent on the reaction conditions and the structure of the starting materials.

Table 4: Heterocyclic Systems Synthesized from N-Benzyl Cyanamides and Related Precursors

| Heterocycle | Starting Materials | Key Reaction |

| 2-Aminoquinazolines | N-Benzyl cyanamides, 2-amino aryl ketones | Acid-mediated [4+2] annulation mdpi.com |

| Pyrimidines | Benzyl ketones, cyanamides | POCl₃-mediated condensation/cyclization |

| Isoquinolines | Benzyl ketones, cyanamides | TiCl₄-mediated cyclization |

These synthetic strategies highlight the utility of the N-benzyl motif, present in this compound, as a key structural element for the construction of diverse and medicinally relevant heterocyclic scaffolds.

Future Research Directions and Unexplored Avenues

Potential for Novel Mechanistic Discoveries and Undiscovered Biological Targets

While the primary mechanism of 2-amino-N-benzylpropanamide hydrochloride involves the selective enhancement of slow inactivation of voltage-gated sodium channels, emerging research suggests a more complex pharmacological profile. A key area of future investigation lies in the full elucidation of its interaction with Collapsin Response Mediator Protein 2 (CRMP-2), a phosphoprotein involved in neuronal differentiation and axonal guidance. Initial studies have indicated that the compound may modulate CRMP-2 function, which could have implications for its neuroprotective effects and potential disease-modifying properties in epilepsy and other neurological disorders.

Further research is warranted to definitively characterize the binding of this compound to CRMP-2 and to understand the functional consequences of this interaction. Some studies, however, have not observed this direct binding, highlighting the need for more conclusive research. The use of advanced affinity bait and chemical reporter strategies is a promising approach to identify and validate this and other potential binding partners within the proteome. The identification of novel targets could open up new therapeutic avenues for conditions not traditionally associated with this compound.

| Potential Undiscovered Biological Target | Implication of Interaction | Research Approach |

| Collapsin Response Mediator Protein 2 (CRMP-2) | Neuroprotection, disease modification in epilepsy, neurite outgrowth modulation. | Affinity-based proteomics, functional assays, structural biology. |

| Other Neuronal Phosphoproteins | Modulation of synaptic plasticity, neuronal signaling cascades. | Broad-based proteomic screening, phosphoproteomics. |

| Non-neuronal targets | Unforeseen systemic effects or applications in other disease areas. | Phenotypic screening, target deconvolution studies. |

Integration with Advanced Bioanalytical and Omics Technologies

The advent of high-throughput "omics" technologies offers a powerful lens through which to examine the multifaceted effects of this compound. These technologies can provide a more holistic understanding of its mechanism of action and help identify biomarkers for treatment response.

Pharmacogenomics: Genome-wide association studies (GWAS) and exome studies are being employed to identify genetic predictors of patient response to the compound. While no single genetic predictor has reached genome-wide significance to date, this remains a critical area of research for personalizing therapy and improving treatment outcomes.

Proteomics: Quantitative proteomics can be utilized to analyze changes in protein expression and post-translational modifications in response to treatment. This can help to identify novel drug targets and pathways affected by the compound. For instance, proteomic approaches have been instrumental in the initial identification of CRMP-2 as a potential interacting partner. Future studies could employ techniques like thermal proteome profiling to systematically map the compound's targets in an unbiased manner.

Metabolomics: Metabolomic profiling of biofluids from patients can reveal metabolic signatures associated with drug efficacy and can provide insights into the systemic effects of the compound. Studies integrating metabolomics and lipidomics in epilepsy have already shown promise in identifying metabolic changes associated with the disease and its treatment, an area where this compound could be further investigated.

| Omics Technology | Application in this compound Research | Potential Outcomes |

| Genomics | Identifying genetic variants associated with drug response and susceptibility to adverse effects. | Personalized dosing strategies, improved patient selection. |

| Proteomics | Unbiased identification of direct and indirect protein targets and affected signaling pathways. | Novel mechanistic insights, biomarker discovery. |

| Metabolomics | Characterizing the metabolic consequences of drug treatment and identifying metabolic biomarkers of response. | Understanding systemic effects, development of companion diagnostics. |

Computational Design of Next-Generation Analogues

Computational modeling and in silico drug design are powerful tools for the rational design of next-generation analogues of this compound with improved properties. Molecular docking and dynamics simulations can be used to explore the binding of the compound to its known and putative targets, providing a basis for designing derivatives with enhanced affinity and selectivity.

Researchers are actively synthesizing and evaluating novel derivatives of the compound. For example, analogues incorporating an isothiocyanate moiety have been developed as chemical probes to identify its binding partners in the brain proteome. Computational studies can help to prioritize which modifications are most likely to yield compounds with desired pharmacological profiles, thereby accelerating the drug discovery process. Furthermore, physiologically based pharmacokinetic (PBPK) modeling and simulations are being used to predict the drug's behavior in special populations, such as pediatric patients, and to optimize dosing regimens.

| Computational Approach | Application in Analogue Design | Desired Outcome |

| Molecular Docking | Predicting the binding orientation and affinity of new analogues to target proteins. | Higher potency and selectivity. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the compound and its analogues within the binding pocket. | Understanding binding kinetics and designing more stable interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate chemical structure with biological activity. | Predicting the activity of virtual compounds before synthesis. |

| Pharmacokinetic Modeling | Simulating the absorption, distribution, metabolism, and excretion of new analogues. | Improved pharmacokinetic profiles. |

Exploration of Diverse Non-Biological and Industrial Applications

The unique chemical structure of this compound, a chiral amino amide, suggests potential applications beyond the pharmaceutical realm. While its primary use is as a therapeutic agent, its core structure could be leveraged in various industrial and material science contexts.

Chiral Synthesis: Chiral amines and amides are valuable building blocks in asymmetric synthesis. The stereospecific nature of this compound could make it or its derivatives useful as chiral auxiliaries or ligands in the synthesis of other enantiomerically pure compounds for the pharmaceutical and fine chemical industries.

Polymer Chemistry: Amide bonds form the backbone of many important polymers, such as nylons and aramids. The specific functional groups present in this compound could be incorporated into novel polymers to impart specific properties, such as altered solubility, thermal stability, or biocompatibility.

Material Science: The N-benzyl group and the propanamide core are functionalities that can be found in various organic materials. Research into N-benzyl amides has explored their synthesis and potential use as intermediates in the chemical industry. The specific stereochemistry and functionalization of this compound could lead to the development of novel materials with unique optical or electronic properties.

Further research is needed to explore these non-biological applications. This would involve investigating the reactivity of the compound in various chemical transformations and characterizing the properties of materials derived from its core structure.

Q & A

Q. What are the recommended synthetic routes for 2-amino-N-benzylpropanamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves amidation and benzylation steps. For example:

Amidation : React 2-aminopropanoic acid derivatives with benzylamine under coupling agents (e.g., HATU) in anhydrous DMF .

Hydrochloride Formation : Treat the free base with HCl gas in ethanol to precipitate the hydrochloride salt .

- Optimization : Monitor pH during salt formation (target pH ~4–5) and use polar aprotic solvents (e.g., acetonitrile) to enhance crystallinity .

- Yield Improvement : Employ microwave-assisted synthesis to reduce reaction time and improve purity (e.g., 80°C, 30 min) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC-UV/MS : To assess purity (≥98%) and detect impurities (e.g., column: C18, mobile phase: 0.1% TFA in acetonitrile/water) .

- NMR (¹H/¹³C) : Confirm the benzyl group (δ 7.2–7.4 ppm, aromatic protons) and amide bond (δ 6.5–7.0 ppm, NH) .

- Elemental Analysis : Verify Cl⁻ content (~14.5% for monohydrochloride) .

Q. What are the stability profiles and storage recommendations for this compound?

- Methodological Answer :

- Stability : Susceptible to hydrolysis in aqueous solutions (t½ ~48 hrs at pH 7.4, 25°C). Stabilize with lyophilization .

- Storage : Store at -20°C in airtight, desiccated containers under argon to prevent deliquescence and oxidative degradation .

Advanced Research Questions

Q. How can contradictions in reported biological activities of derivatives be resolved?

- Methodological Answer :

- Dose-Response Studies : Test across concentrations (e.g., 1 nM–100 µM) to identify biphasic effects .

- Target Validation : Use CRISPR-Cas9 knockout models to confirm receptor specificity (e.g., GPCR vs. kinase targets) .

- Meta-Analysis : Compare datasets from orthogonal assays (e.g., SPR binding vs. cellular cAMP assays) to resolve discrepancies .

Q. What strategies enhance enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral Resolving Agents : Use (R)- or (S)-mandelic acid to separate diastereomeric salts .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed amidation .

- Analytical Control : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How can computational modeling predict interactions with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding to α-helical domains (e.g., PDB ID: 1XYZ) .

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes (AMBER force field) .

- QSAR Models : Corrogate substituent effects (e.g., logP, polar surface area) with IC50 values .

Q. What methodologies profile impurities in batch syntheses?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.